molecular formula C17H14N4O B10863990 3-(1H-benzimidazol-2-ylmethyl)-1-phenyl-1H-pyrazol-5-ol

3-(1H-benzimidazol-2-ylmethyl)-1-phenyl-1H-pyrazol-5-ol

Cat. No.: B10863990
M. Wt: 290.32 g/mol
InChI Key: VKUQCCDWJVHHOI-UHFFFAOYSA-N
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Description

3-(1H-1,3-BENZIMIDAZOL-2-YLMETHYL)-1-PHENYL-1H-PYRAZOL-5-OL is a complex organic compound that features both benzimidazole and pyrazole moieties These structures are known for their significant biological activities and are often found in various pharmacologically active compounds

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(1H-1,3-BENZIMIDAZOL-2-YLMETHYL)-1-PHENYL-1H-PYRAZOL-5-OL typically involves multi-step reactions starting from commercially available precursors. One common synthetic route includes:

    Formation of Benzimidazole Moiety: The benzimidazole ring can be synthesized by the condensation of o-phenylenediamine with formic acid or its derivatives under acidic conditions.

    Alkylation: The benzimidazole intermediate is then alkylated using a suitable alkylating agent to introduce the benzimidazol-2-ylmethyl group.

    Formation of Pyrazole Ring: The pyrazole ring is formed by the reaction of hydrazine with an α,β-unsaturated carbonyl compound, such as chalcone, under basic conditions.

    Coupling Reaction: Finally, the benzimidazole and pyrazole intermediates are coupled together through a condensation reaction, often facilitated by a dehydrating agent like phosphorus oxychloride (POCl₃) or polyphosphoric acid (PPA).

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors to improve reaction efficiency and yield, as well as the implementation of green chemistry principles to minimize waste and environmental impact.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the benzimidazole and pyrazole rings, leading to the formation of N-oxides.

    Reduction: Reduction reactions can target the nitro groups (if present) or the double bonds within the pyrazole ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.

    Substitution: Reagents like halogens (Cl₂, Br₂) for electrophilic substitution and organolithium or Grignard reagents for nucleophilic substitution.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield N-oxides, while substitution reactions could introduce various alkyl or aryl groups, enhancing the compound’s biological activity.

Scientific Research Applications

Chemistry

In chemistry, 3-(1H-1,3-BENZIMIDAZOL-2-YLMETHYL)-1-PHENYL-1H-PYRAZOL-5-OL is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel synthetic methodologies.

Biology

Biologically, this compound has shown promise in various assays for its potential antimicrobial, antifungal, and antiviral activities. The presence of both benzimidazole and pyrazole rings is crucial for these activities, as they can interact with different biological targets.

Medicine

In medicine, derivatives of this compound are being investigated for their potential as therapeutic agents. They have shown activity against a range of diseases, including cancer, due to their ability to inhibit specific enzymes and receptors involved in disease progression.

Industry

Industrially, this compound can be used in the development of new materials with specific properties, such as enhanced thermal stability or unique electronic characteristics. It also finds applications in the agrochemical industry as a potential pesticide or herbicide.

Mechanism of Action

The mechanism of action of 3-(1H-1,3-BENZIMIDAZOL-2-YLMETHYL)-1-PHENYL-1H-PYRAZOL-5-OL involves its interaction with various molecular targets. The benzimidazole ring can bind to DNA, inhibiting its replication and transcription, while the pyrazole ring can interact with enzymes, inhibiting their activity. These interactions disrupt essential biological processes, leading to the compound’s therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

    Benzimidazole Derivatives: Compounds like albendazole and mebendazole, which are used as antiparasitic agents.

    Pyrazole Derivatives: Compounds such as celecoxib, a nonsteroidal anti-inflammatory drug (NSAID).

Uniqueness

What sets 3-(1H-1,3-BENZIMIDAZOL-2-YLMETHYL)-1-PHENYL-1H-PYRAZOL-5-OL apart is the combination of both benzimidazole and pyrazole rings in a single molecule. This dual functionality enhances its biological activity and broadens its range of applications compared to compounds containing only one of these rings.

This detailed overview provides a comprehensive understanding of 3-(1H-1,3-BENZIMIDAZOL-2-YLMETHYL)-1-PHENYL-1H-PYRAZOL-5-OL, covering its synthesis, reactions, applications, and unique properties

Properties

Molecular Formula

C17H14N4O

Molecular Weight

290.32 g/mol

IUPAC Name

5-(1H-benzimidazol-2-ylmethyl)-2-phenyl-1H-pyrazol-3-one

InChI

InChI=1S/C17H14N4O/c22-17-11-12(20-21(17)13-6-2-1-3-7-13)10-16-18-14-8-4-5-9-15(14)19-16/h1-9,11,20H,10H2,(H,18,19)

InChI Key

VKUQCCDWJVHHOI-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)N2C(=O)C=C(N2)CC3=NC4=CC=CC=C4N3

Origin of Product

United States

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